Product packaging for Methyl 2-nitro-4-(trifluoromethyl)benzoate(Cat. No.:CAS No. 228418-45-9)

Methyl 2-nitro-4-(trifluoromethyl)benzoate

Cat. No.: B044799
CAS No.: 228418-45-9
M. Wt: 249.14 g/mol
InChI Key: WYTRZKAYPKZGCN-UHFFFAOYSA-N
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Description

Methyl 2-nitro-4-(trifluoromethyl)benzoate is a high-value synthetic intermediate prized for its multifaceted reactivity in advanced chemical research. This compound features a benzoate ester core strategically functionalized with both a powerful electron-withdrawing trifluoromethyl group and an ortho-positioned nitro group. This unique electronic architecture makes it an exceptionally versatile building block. Its primary research applications include serving as a key precursor in the synthesis of complex heterocyclic systems and active pharmaceutical ingredients (APIs), particularly those targeting therapeutic areas where the trifluoromethyl group can enhance metabolic stability and membrane permeability. The nitro group is readily reducible to an amine, enabling downstream amide coupling or diazotization reactions, while the ester moiety offers a handle for hydrolysis to the corresponding carboxylic acid or transesterification. In material science, it is investigated as a monomer or building block for constructing specialty polymers and advanced organic frameworks with tailored electronic properties. Researchers utilize this compound to develop novel agrochemicals, ligands for catalysis, and fluorinated molecular probes. Its mechanism of action in final applications is derived from the properties of the synthesized target molecule, with the trifluoromethyl group often playing a critical role in modulating lipophilicity and binding affinity. We provide this chemical with certified purity and lot-to-lot consistency to ensure reliable and reproducible research outcomes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6F3NO4 B044799 Methyl 2-nitro-4-(trifluoromethyl)benzoate CAS No. 228418-45-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-nitro-4-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO4/c1-17-8(14)6-3-2-5(9(10,11)12)4-7(6)13(15)16/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTRZKAYPKZGCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70460955
Record name Methyl 2-nitro-4-(trifluoromethyl)benzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

228418-45-9
Record name Methyl 2-nitro-4-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70460955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 228418-45-9
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Ii. Advanced Synthetic Methodologies for Methyl 2 Nitro 4 Trifluoromethyl Benzoate

Strategic Retrosynthetic Analysis and Precursor Design

The design of a synthetic route for Methyl 2-nitro-4-(trifluoromethyl)benzoate involves a detailed retrosynthetic analysis to identify viable precursors and strategic bond disconnections. This analysis typically leads to two primary synthetic pathways: the derivatization of benzoic acid scaffolds or the utilization of a pre-functionalized precursor such as 2-nitro-4-(trifluoromethyl)benzoic acid.

One strategic approach begins with the functionalization of a benzoic acid derivative. This pathway involves the introduction of the nitro and trifluoromethyl groups onto the benzoic acid ring, followed by esterification. A common starting material for such a synthesis is 4-(trifluoromethyl)benzoic acid. The key step in this approach is the nitration of the aromatic ring. However, this reaction can present challenges in regioselectivity, as the trifluoromethyl group is a meta-director, while the carboxyl group is also a meta-director. This can lead to the formation of undesired isomers, potentially lowering the yield of the desired 2-nitro product. For instance, the nitration of 4-trifluoromethyl benzoic acid to produce 2-nitro-4-trifluoromethyl benzoic acid has been reported with a yield of only 48%. google.com

Another approach involves the nitration of a pre-existing methyl benzoate (B1203000) derivative. For example, the nitration of methyl benzoate itself is a well-established procedure, though it primarily yields the meta-substituted product, Methyl m-nitrobenzoate. orgsyn.org The conditions for such nitrations typically involve a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures, often between 5–15°C, to manage the exothermic nature of the reaction and minimize side-product formation. orgsyn.org While not a direct route to the target molecule, this illustrates the general strategy of nitrating a benzoic ester scaffold.

A more direct and often preferred synthetic route utilizes 2-nitro-4-(trifluoromethyl)benzoic acid as the immediate precursor. This approach simplifies the synthesis by avoiding the challenges of regioselective nitration on a substituted benzoic acid. The final step in this pathway is the esterification of the carboxylic acid with methanol (B129727) to form the desired methyl ester. This method is advantageous as it often leads to higher yields and purity of the final product, as the key functional groups are already in the correct positions on the aromatic ring. The synthesis of the precursor, 2-nitro-4-(trifluoromethyl)benzoic acid, can be achieved through various means, including the oxidation of 2-methyl-4-nitro-o-xylene. google.com

Modern Esterification Techniques

The esterification of 2-nitro-4-(trifluoromethyl)benzoic acid with methanol is a critical step in several synthetic routes to this compound. Modern techniques focus on optimizing reaction conditions to maximize yield and purity.

Acid-catalyzed esterification, a classic and widely used method, remains a cornerstone for the synthesis of this compound. This reaction is typically carried out by heating the carboxylic acid in an excess of methanol with a catalytic amount of a strong acid, most commonly sulfuric acid. The optimization of this process involves a careful consideration of catalyst concentration, molar ratios of reactants, temperature, and reaction time.

Sulfuric acid plays a dual role in the esterification process. It acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by methanol. Additionally, concentrated sulfuric acid serves as a dehydrating agent, sequestering the water produced during the reaction and shifting the equilibrium towards the formation of the ester product. stackexchange.comtcu.edu

The concentration and molar ratio of sulfuric acid are critical parameters that significantly influence the reaction's efficiency. Research has shown that for related processes, such as the alcoholysis of 2-nitro-4-trifluoromethylbenzamide to the target ester, a sulfuric acid mass concentration in the methanol solution of 15-40% is effective. google.com Furthermore, the molar ratio of sulfuric acid to the starting material is a key factor. A molar ratio of sulfuric acid to 2-nitro-4-(trifluoromethyl)benzamide (B1585987) in the range of 3-9:1 has been found to promote the reaction to completion, resulting in high yield and purity of this compound. google.com

Effect of Sulfuric Acid Molar Ratio on Product Yield
Molar Ratio (H₂SO₄ : Precursor)Yield of this compound
3:1Good
6:1Better
9:1Optimal

Temperature and reaction time are interdependent variables that must be carefully controlled to optimize the esterification process. The reaction is typically conducted at an elevated temperature to increase the reaction rate. For the synthesis of this compound from its amide precursor via alcoholysis, a reaction temperature in the range of 60-80°C is recommended. google.com

The reaction time is also a crucial factor. Insufficient reaction time will lead to incomplete conversion of the starting material, while excessively long reaction times may result in the formation of impurities and degradation of the product. The optimal reaction time for the aforementioned alcoholysis is reported to be between 13 and 24 hours. google.com Monitoring the reaction progress using techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) is essential to determine the point of maximum conversion and to avoid prolonged heating.

Influence of Temperature and Time on Reaction Outcome
ParameterConditionEffect on Yield and Purity
TemperatureBelow 60°CSlow reaction rate, incomplete conversion
60-80°COptimal reaction rate, high yield
Reaction TimeLess than 13 hoursIncomplete reaction
13-24 hoursHigh conversion to the desired product

Alternative Esterification Strategies: DCC-mediated and Other Catalytic Methods

The formation of the methyl ester from the corresponding carboxylic acid is a critical step. Beyond traditional Fischer esterification, several alternative methods offer milder conditions and improved yields, particularly for specialized substrates.

DCC-Mediated Esterification: N,N'-Dicyclohexylcarbodiimide (DCC) is a widely used coupling reagent for the formation of ester and amide bonds under mild conditions. jocpr.com The Steglich esterification, a variation of this method, employs a catalytic amount of 4-(dimethylamino)pyridine (DMAP) alongside DCC. organic-chemistry.orgnih.gov This reaction proceeds at room temperature and is effective for sensitive or sterically hindered carboxylic acids. organic-chemistry.org

The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. The alcohol then attacks this intermediate, leading to the ester and N,N'-dicyclohexylurea (DCU), an insoluble byproduct that can be removed by filtration. jocpr.com DMAP acts as an acyl transfer catalyst, accelerating the reaction and suppressing the formation of the N-acylurea byproduct, which can occur in slower reactions. nih.govijpsr.com This method's high efficiency, even for sterically demanding substrates, makes it a valuable strategy. organic-chemistry.org

Other Catalytic Methods: Solid acid catalysts have emerged as environmentally friendly and reusable alternatives to traditional mineral acids. ijstr.orgresearchgate.net These heterogeneous catalysts simplify product purification and minimize corrosive waste. Examples include:

Modified Montmorillonite K10 Clay: This readily available clay, when activated with orthophosphoric acid, serves as an effective solid acid catalyst for the esterification of substituted benzoic acids, including those with electron-withdrawing groups. ijstr.orgepa.gov Reactions can be performed under solvent-free conditions, with the catalyst being easily recovered and reused. ijstr.org

Magnetic-Responsive Solid Acids: To facilitate catalyst recovery, acid catalysts can be immobilized on magnetic nanoparticles, such as Fe₃O₄. These catalysts exhibit high performance and can be easily separated from the reaction mixture using an external magnet and reused multiple times without significant loss of activity. nih.gov

Zirconium-Based Metal-Organic Frameworks (MOFs): Materials like UiO-66-NH₂ have been employed as heterogeneous catalysts for the methyl esterification of fluorinated aromatic carboxylic acids, demonstrating good catalytic performance. masterorganicchemistry.com

These catalytic systems offer advantages in terms of operational simplicity, catalyst recyclability, and reduced environmental impact compared to homogeneous methods. ijstr.orgresearchgate.netnih.gov

Table 1: Comparison of Esterification Methods

Method Reagents/Catalyst Key Advantages Key Disadvantages
Steglich Esterification DCC, DMAP (cat.) Mild conditions, high yields, suitable for sensitive/hindered substrates. organic-chemistry.orgnih.gov Stoichiometric amount of DCC required, insoluble urea (B33335) byproduct. jocpr.com
Solid Acid Catalysis Modified Clays (e.g., Montmorillonite K10), MOFs, Magnetic NPs. ijstr.orgnih.govmasterorganicchemistry.com Reusable catalyst, environmentally friendly, often solvent-free. ijstr.org May require higher temperatures or longer reaction times than homogeneous methods.

Nitration Chemistry in the Synthesis of this compound

The introduction of the nitro group at the C-2 position of the methyl 4-(trifluoromethyl)benzoate precursor is a challenging electrophilic aromatic substitution. The benzene (B151609) ring is heavily deactivated by two potent electron-withdrawing groups: the trifluoromethyl group (-CF₃) and the methyl ester group (-CO₂Me). mnstate.edulumenlearning.com

Regioselective Nitration of Trifluoromethyl-Substituted Benzoates

Achieving the desired regioselectivity in the nitration of methyl 4-(trifluoromethyl)benzoate is difficult. A study cited in patent literature indicates that direct nitration leads to strong competition between the possible nitration sites, resulting in a maximum yield of only 69% for the desired 2-nitro isomer, even after extensive optimization. google.com

The regiochemical outcome of the nitration is dictated by the interplay of electronic and steric effects of the substituents already present on the aromatic ring. mnstate.eduresearchgate.net

Electronic Effects: Both the trifluoromethyl group (-CF₃) and the methyl ester group (-CO₂Me) are deactivating, electron-withdrawing groups. mnstate.edu They withdraw electron density from the benzene ring primarily through a strong negative inductive effect (-I), making the ring less nucleophilic and thus less reactive towards electrophiles like the nitronium ion (NO₂⁺). lumenlearning.comopenstax.org

The -CO₂Me group at C-1 directs incoming electrophiles to the meta positions (C-3 and C-5), as attack at the ortho and para positions would place a destabilizing positive charge on the carbon atom directly attached to the electron-withdrawing group in the resonance structures of the Wheland intermediate. rsc.orgyoutube.com

The -CF₃ group at C-4 is also a strong meta-director for the same reason, directing incoming electrophiles to the C-2 and C-6 positions. jocpr.com

Therefore, the possible sites for nitration on methyl 4-(trifluoromethyl)benzoate are C-2, C-3, C-5, and C-6. The formation of the desired 2-nitro isomer requires the electrophilic attack to occur at a position that is ortho to the methyl ester group and meta to the trifluoromethyl group. While the C-2 position is electronically favored over the C-3 position (which is meta to the ester and ortho to the -CF₃ group), the reaction is complicated by steric factors. masterorganicchemistry.com

Steric Effects: The bulkiness of a substituent can hinder electrophilic attack at the adjacent ortho positions. masterorganicchemistry.comnumberanalytics.com The methyl ester group can sterically obstruct the approach of the nitronium ion to the C-2 and C-6 positions. mnstate.edu However, in some cases involving multiple deactivating groups, the least deactivated position that is sterically accessible becomes the preferred site of reaction. The formation of the 2-nitro isomer suggests that the electronic deactivation at the C-3 and C-5 positions is more prohibitive than the combined electronic and steric hindrance at the C-2 and C-6 positions.

Given the challenges of direct nitration, strategies to control the reaction site are crucial for improving the yield of the desired isomer.

Alternative Synthetic Route: A more selective method involves altering the synthetic sequence. A Chinese patent describes a process where 4-(trifluoromethyl)benzonitrile (B42179) is nitrated first. google.com The nitrile group also acts as a meta-director, leading to the formation of 2-nitro-4-(trifluoromethyl)benzonitrile (B1329358). This intermediate is then hydrolyzed to 2-nitro-4-(trifluoromethyl)benzoic acid, which is subsequently esterified to yield the final product, this compound. This pathway avoids the competitive nitration sites present in methyl 4-(trifluoromethyl)benzoate. google.com

Alternative Nitrating Systems: The choice of nitrating agent can influence regioselectivity. numberanalytics.com Systems such as nitric acid combined with trifluoroacetic anhydride (B1165640) and a zeolite catalyst have been shown to effectively nitrate (B79036) deactivated substrates. rsc.org Another modern approach uses N-nitrosaccharin, a bench-stable reagent that acts as a controllable source of the nitronium ion under mild, acid-free conditions, which can alter the regiochemical outcome compared to traditional mixed acids. nih.gov For instance, the nitration of methyl 4-tert-butyl benzoate with N-nitrosaccharin surprisingly yields the product with the nitro group ortho to the ester as the major isomer. nih.gov

Nitration Reagents and Conditions: Mixed Acids and Beyond

The nitration of deactivated aromatic rings requires potent nitrating agents capable of generating a high concentration of the nitronium ion electrophile.

Mixed Acid: The most common and industrially important nitrating agent is "mixed acid," a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). numberanalytics.comorgsyn.orgproprep.com Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺). youtube.comma.eduaiinmr.com

Alternative Reagents: For substrates that are sensitive to strong acids or to improve selectivity, other nitrating systems have been developed. These include:

Nitronium Salts: Stable salts like nitronium tetrafluoroborate (B81430) (NO₂BF₄) can act as direct sources of the nitronium ion, often providing higher selectivity and reducing acidic waste. numberanalytics.comnumberanalytics.com

Nitric Acid with Catalysts: Using solid acid catalysts like zeolites can enhance reaction rates and selectivity while minimizing waste. numberanalytics.com

Nitric Acid and Acetic Anhydride: This mixture generates acetyl nitrate, another effective nitrating agent. rsc.org

Careful control of reaction parameters is essential for successful and safe nitration, especially for deactivated substrates.

Acid Ratios: The ratio of sulfuric acid to nitric acid influences the concentration of the active nitronium ion and thus the reaction rate. researchgate.net For deactivated compounds, a higher proportion of sulfuric acid is often used to maximize the generation of NO₂⁺. However, an excessive amount of nitric acid can lead to decreased thermal stability of the reaction mixture and the formation of unwanted byproducts. researchgate.net

Temperature Control: Nitration reactions are highly exothermic. youtube.com Maintaining a low temperature is critical to prevent runaway reactions and the formation of side products, such as dinitrated compounds. rsc.orgorgsyn.org For the nitration of methyl benzoate, it is crucial to keep the reaction temperature within a specific range (e.g., 5–15 °C) to prevent a significant drop in yield and the formation of oily impurities at higher temperatures. orgsyn.org Precise temperature control can also be a tool to enhance regioselectivity. numberanalytics.com

Table 2: Nitration Reagents for Deactivated Aromatic Rings | Reagent System | Active Electrophile | Characteristics | | :--- | :--- | :--- | | Mixed Acid (HNO₃/H₂SO₄) | Nitronium ion (NO₂⁺) | Strong, widely used, cost-effective. numberanalytics.comorgsyn.org | Highly corrosive, generates significant acid waste. numberanalytics.com | | Nitronium Salts (e.g., NO₂BF₄) | Nitronium ion (NO₂⁺) | High selectivity, reduced waste, anhydrous conditions possible. numberanalytics.comnumberanalytics.com | Higher cost, moisture-sensitive. | | N-Nitrosaccharin | Nitronium ion (NO₂⁺) | Mild, acid-free conditions, high functional group tolerance, recyclable reagent. nih.gov | May require a catalyst (e.g., Lewis acid) for deactivated substrates. nih.gov | | HNO₃/Zeolite | Nitronium ion (NO₂⁺) | Heterogeneous catalyst, improved selectivity, reduced waste. numberanalytics.com | May have lower activity than homogeneous systems. |

Use of Acetyl Nitrate and Anhydrous Conditions for Improved Regioselectivity

Traditional nitration of aromatic compounds using mixed nitric and sulfuric acids can sometimes lead to issues with regioselectivity and harsh reaction conditions. researchgate.net An alternative and milder approach involves the use of acetyl nitrate, often generated in situ by reacting nitric acid with an anhydride compound like acetic anhydride. google.comuliege.be This method is particularly advantageous for substrates that are sensitive to strong acids or high temperatures. uliege.beresearchgate.net

The reaction is typically conducted under anhydrous conditions, which can enhance the regioselectivity of the nitration process. For a precursor like methyl 4-(trifluoromethyl)benzoate, the trifluoromethyl group is a meta-directing deactivator, while the methyl ester group is also a meta-directing deactivator. The use of a milder nitrating agent like acetyl nitrate can provide more controlled introduction of the nitro group at the C2 position, ortho to the ester and meta to the trifluoromethyl group. The process involves the dropwise addition of the aromatic substrate to the pre-formed acetyl nitrate mixture at controlled temperatures, often starting at 0°C and allowing the reaction to proceed to room temperature. google.com This controlled addition and temperature management are crucial for minimizing the formation of unwanted isomers.

Table 1: Comparison of Nitrating Agents

Nitrating Agent Conditions Advantages Disadvantages
Mixed Acid (HNO₃/H₂SO₄) Highly acidic, often elevated temperatures Low cost, powerful nitrating agent Harsh conditions, potential for over-nitration, lower regioselectivity for some substrates. researchgate.net

| Acetyl Nitrate | Milder, anhydrous, lower temperatures | Improved regioselectivity, suitable for sensitive substrates, can be generated in situ. google.comresearchgate.net | Higher cost of reagents (anhydride), safety concerns with isolated acetyl nitrate. researchgate.net |

Industrial Scale-Up Considerations for Nitration Processes

Scaling up nitration reactions from the laboratory bench to an industrial pilot plant or full-scale production requires careful consideration of several critical factors, primarily revolving around safety and process control. acs.org Nitration is a highly exothermic process, releasing significant amounts of energy (approximately -73 to -253 kJ mol⁻¹ per nitro group), which can lead to thermal runaway, localized hotspots, and the formation of hazardous byproducts if not managed effectively. nih.govmicroflutech.com

Key considerations for the industrial scale-up of nitration include:

Heat Management: Effective heat removal is paramount to prevent overheating, which can cause reduced selectivity and potentially lead to explosive decomposition of the reaction mixture. numberanalytics.com This necessitates reactors with excellent heat transfer capabilities.

Reagent Handling: The use of concentrated and corrosive acids like nitric and sulfuric acid requires robust infrastructure and stringent safety protocols for storage, transfer, and handling. numberanalytics.comvapourtec.com

Process Safety: A thorough hazards safety evaluation is essential before any scale-up. acs.org This includes understanding the thermal stability of reactants, intermediates, and products to prevent runaway reactions.

Waste Minimization: Industrial processes must be designed to minimize environmental impact, including the treatment and recycling of spent acids to enhance economic benefits and reduce pollution. numberanalytics.comrsc.org

Agitation: In heterogeneous liquid-liquid nitrations, where the organic substrate and aqueous mixed acid form separate phases, efficient agitation is crucial to maximize the interfacial area and overcome mass transfer limitations. chemcess.com

Continuous Flow Reactors for Enhanced Safety and Control

To address the inherent safety risks of large-scale batch nitrations, continuous flow reactors, particularly microreactors, have emerged as a superior technology. microflutech.comacs.org These systems offer significant advantages for handling highly exothermic and hazardous reactions. nih.govacs.org

The key benefits of using continuous flow reactors for nitration include:

Enhanced Safety: Flow reactors have a very low volume of reactants at any given moment (low liquid holdup), which dramatically reduces the risk associated with a potential thermal runaway or explosion. microflutech.comacs.org This "intrinsic safety" is a major advantage over batch reactors where large quantities of hazardous materials are mixed. microflutech.com

Superior Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for extremely efficient heat exchange and precise temperature control, effectively preventing the formation of dangerous hotspots. nih.govmicroflutech.com

Improved Control and Selectivity: The precise control over reaction parameters such as temperature, residence time, and stoichiometry leads to higher selectivity and yield of the desired product, minimizing the formation of byproducts like dinitro or nitrophenol compounds. nih.govvapourtec.comnih.gov

Scalability: Scaling up production in a continuous flow system can often be achieved by running the reactor for longer periods or by "numbering up" (using multiple reactors in parallel), which is often safer and more predictable than scaling up the size of a batch reactor. rsc.org

Recent studies have demonstrated the successful implementation of continuous flow processes for the mononitration of various aromatic compounds, achieving high yields (e.g., 99.3% for a key drug intermediate) and excellent selectivity, highlighting the industrial potential of this technology. rsc.org

Carbonylation Routes to this compound

An alternative synthetic strategy to nitration is the palladium-catalyzed carbonylation of an aryl halide precursor, such as 1-halo-2-nitro-4-(trifluoromethyl)benzene. This powerful method in modern organic synthesis allows for the direct introduction of a carbonyl group from carbon monoxide (CO), one of the most abundant C1 sources. acs.orgnih.gov In this route, the aryl halide is reacted with carbon monoxide and methanol in the presence of a palladium catalyst to form the corresponding methyl ester. nih.gov

Palladium-Catalyzed Carbonylation Reactions

Palladium-catalyzed carbonylation reactions have been extensively developed since the 1970s and are a convenient method for the regioselective synthesis of carbonyl-containing compounds. nih.govnih.govresearchgate.net The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) species, followed by CO insertion into the aryl-palladium bond to form a palladium-acyl complex. This intermediate then undergoes reaction with a nucleophile, in this case, methanol, to yield the final ester product and regenerate the active catalyst. organic-chemistry.org

The efficiency and scope of these reactions are highly dependent on the choice of ligands, bases, and reaction conditions. Ligands such as Xantphos and 1,3-Bis(diphenylphosphino)propane (dppp) have proven effective in stabilizing the palladium catalyst and facilitating the reaction, even at atmospheric pressure of CO for some substrates. nih.govnih.gov

Table 2: Key Components in Palladium-Catalyzed Carbonylation

Component Role Examples
Palladium Precursor Source of the active catalyst Pd(OAc)₂, Pd₂(dba)₃
Ligand Stabilizes the catalyst, influences reactivity and selectivity Xantphos, dppp, P(t-Bu)₃ nih.govorganic-chemistry.orgnih.gov
Carbon Monoxide Source Provides the carbonyl group CO gas, phenyl formate (B1220265) (CO surrogate) organic-chemistry.org
Nucleophile Reacts with the palladium-acyl intermediate Methanol (for methyl ester synthesis)

| Base | Neutralizes acid generated in the reaction | NEt₃, Na₂CO₃ nih.govorganic-chemistry.org |

Challenges with Catalyst Cost and High-Pressure Requirements

Despite the versatility of palladium-catalyzed carbonylation, several challenges can hinder its industrial application. One of the primary drawbacks is the high cost of palladium, a precious metal. catalysis.blog This makes efficient recovery and recycling of the catalyst from the reaction mixture essential to ensure the economic viability of the process. catalysis.blog Catalyst deactivation or poisoning can also be an issue. catalysis.blog

Furthermore, many carbonylation procedures require elevated pressures of carbon monoxide gas to ensure sufficient concentration in the liquid phase for the reaction to proceed efficiently. acs.org Handling highly poisonous and flammable CO gas under high pressure necessitates specialized and expensive equipment like batch autoclaves, which poses significant safety and scalability challenges. nih.gov While systems have been developed that operate at atmospheric pressure, they often require more specialized and costly catalyst systems or longer reaction times. nih.govnih.gov The development of efficient CO surrogates or flow chemistry protocols for gas-liquid reactions are active areas of research to mitigate these issues. organic-chemistry.orgnih.gov

Hydrolysis and Alcoholysis of Nitrile Precursors

A viable synthetic pathway to this compound involves the transformation of a nitrile precursor, specifically 2-nitro-4-(trifluoromethyl)benzonitrile. This approach can be executed in one or two steps.

The two-step process involves the initial hydrolysis of the aromatic nitrile to the corresponding carboxylic acid, 2-nitro-4-(trifluoromethyl)benzoic acid. chemistrysteps.comresearchgate.net This hydrolysis can be catalyzed by either acid or base under aggressive conditions, such as heating in concentrated aqueous acid or base. numberanalytics.comyoutube.com The resulting carboxylic acid can then be converted to the methyl ester via a standard Fischer esterification, reacting it with methanol in the presence of an acid catalyst. chemistrysteps.com

A more direct route involves the alcoholysis of an intermediate amide. A patented method describes the synthesis of this compound starting from 2-nitro-4-(trifluoromethyl)benzonitrile. google.com In this process, the nitrile is first hydrolyzed under base or acid catalysis to form 2-nitro-4-(trifluoromethyl)benzamide. This intermediate amide is then directly converted to the target ester by reacting it with a sulfuric acid-methanol solution at temperatures between 60-80°C. google.com This method is reported to have mild reaction conditions and simple post-treatment, resulting in a high yield of the high-purity product, making it favorable for industrial production. google.com Another direct conversion method is the Pinner reaction, where the nitrile reacts with an alcohol under anhydrous acidic conditions to form an imidic salt intermediate, which then hydrolyzes to the ester. chemistrysteps.comcommonorganicchemistry.com

Alkali or Acid-Catalyzed Hydrolysis of 2-nitro-4-(trifluoromethyl)benzonitrile to Benzamide (B126)

The initial step in this synthesis is the conversion of 2-nitro-4-(trifluoromethyl)benzonitrile to 2-nitro-4-(trifluoromethyl)benzamide through hydrolysis. google.com This reaction can be effectively catalyzed by either an acid or a base. google.com Careful selection of reaction conditions is crucial to ensure high selectivity and yield, minimizing the formation of impurities. google.com

Under base-catalyzed conditions , the hydrolysis is performed by reacting 2-nitro-4-(trifluoromethyl)benzonitrile with an inorganic base in water. google.com Suitable inorganic bases include sodium hydroxide, potassium hydroxide, sodium carbonate, or potassium carbonate. google.com The reaction temperature for the base-catalyzed hydrolysis is typically maintained between 0°C and 65°C. google.com Upon completion, the resulting 2-nitro-4-(trifluoromethyl)benzamide can be isolated by filtration. google.com

For acid-catalyzed hydrolysis , concentrated sulfuric acid is mixed with 2-nitro-4-(trifluoromethyl)benzonitrile. google.com The reaction is generally carried out at a higher temperature, specifically between 90°C and 100°C. google.com After the reaction is complete, the product is recovered through extraction, washing, and concentration. google.com

Table 1: Comparative Conditions for Hydrolysis of 2-nitro-4-(trifluoromethyl)benzonitrile google.com
ParameterAlkali-Catalyzed HydrolysisAcid-Catalyzed Hydrolysis
Catalyst Inorganic bases (e.g., NaOH, KOH, Na₂CO₃, K₂CO₃)Sulfuric Acid
Solvent Water- (Sulfuric acid acts as reagent and solvent)
Temperature 0°C - 65°C90°C - 100°C
Work-up Procedure FiltrationExtraction, Washing, Concentration

Subsequent Alcoholysis of Benzamide to Methyl Ester

The second step of the synthesis is the alcoholysis of the 2-nitro-4-(trifluoromethyl)benzamide intermediate. google.com This reaction converts the benzamide into the final product, this compound, by reacting it with a sulfuric acid-methanol solution. google.com

Reaction Conditions for High Purity and Yield

To achieve both high purity and a high yield of this compound, specific reaction parameters for the alcoholysis step have been optimized. google.com These conditions are critical for driving the reaction to completion and minimizing the formation of byproducts, which simplifies the post-treatment process. google.com

The key parameters identified for maximizing the efficiency of the alcoholysis are:

Concentration of Sulfuric Acid: The mass concentration of sulfuric acid in the methanol solution should be maintained between 15% and 40%. google.com

Molar Ratio: The molar ratio of sulfuric acid to 2-nitro-4-(trifluoromethyl)benzamide is crucial and should be in the range of 3-9:1. google.com This ensures that the benzamide starting material reacts as completely as possible. google.com

Temperature: The alcoholysis reaction is conducted at a temperature between 60°C and 80°C. google.com

Reaction Time: The duration of the alcoholysis reaction is typically between 13 and 24 hours. google.com

Adherence to these optimized conditions facilitates a smooth conversion to the desired methyl ester, yielding a high-purity product. google.com

Table 2: Optimized Conditions for Alcoholysis to this compound google.com
ParameterOptimized Range
Reagent Sulfuric acid-methanol solution
H₂SO₄ Concentration (in Methanol) 15% - 40% (by mass)
Molar Ratio (H₂SO₄ : Benzamide) 3-9 : 1
Reaction Temperature 60°C - 80°C
Reaction Time 13 - 24 hours

Iii. Chemical Transformations and Reactivity Studies of Methyl 2 Nitro 4 Trifluoromethyl Benzoate

Reduction Reactions of the Nitro Group

The nitro group is a primary site for chemical modification, with reduction reactions being the most common transformation to introduce an amino functionality.

Catalytic hydrogenation is a standard and efficient method for the reduction of aromatic nitro compounds to their corresponding anilines. mdpi.com In this process, Methyl 2-nitro-4-(trifluoromethyl)benzoate is treated with a hydrogen source in the presence of a metal catalyst. A common system for this transformation is catalytic transfer hydrogenation (CTH) using a hydrogen donor like ammonium formate (B1220265) with a palladium on carbon (Pd/C) catalyst. mdpi.com This method is known for its mild reaction conditions and high yields. The reaction proceeds via the transfer of hydrogen to the nitro group, leading to its reduction to an amino group, yielding Methyl 2-amino-4-(trifluoromethyl)benzoate.

Table 1: General Conditions for Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds

Parameter Description
Substrate This compound
Hydrogen Source Ammonium Formate (HCOONH₄)
Catalyst Palladium on Carbon (Pd/C)

| Expected Product | Methyl 2-amino-4-(trifluoromethyl)benzoate |

In certain substrates structurally related to this compound, the reduction of the nitro group can be accompanied by a molecular rearrangement. Research has shown that derivatives such as diethyl 2-nitro-4-(trifluoromethyl)benzylidenemalonate undergo a reductive-oxidative rearrangement when treated with diethylamine in alcoholic solvents. fiu.edu This complex transformation involves the reduction of the ortho-nitro group and the oxidation of the vinylic carbon attached to the phenyl ring. fiu.edu Concurrently, a migration of the malonic fragment occurs, ultimately yielding 2-amino-4-(trifluoromethyl)benzoate esters. fiu.edu The presence of the strongly electron-withdrawing nitro and trifluoromethyl groups on the phenyl ring is essential for this rearrangement to proceed. fiu.edu

Hydrolysis of the Ester Group to Carboxylic Acid

The methyl ester functional group can be readily hydrolyzed to the corresponding carboxylic acid, 2-nitro-4-(trifluoromethyl)benzoic acid. This transformation can be achieved under either acidic or basic conditions.

Ester hydrolysis is a fundamental reaction in organic chemistry. quora.com

Acidic Hydrolysis : This process typically involves heating the ester in the presence of a strong mineral acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), in an aqueous solution. quora.com The reaction is reversible, and the presence of excess water drives the equilibrium towards the formation of the carboxylic acid and methanol (B129727). quora.com For related compounds, acid-catalyzed hydrolysis reactions are often conducted at elevated temperatures, for instance, between 90-100°C, to achieve a reasonable reaction rate. google.com

Basic Hydrolysis (Saponification) : This is an irreversible process where the ester is treated with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). quora.comorgsyn.org The reaction, typically carried out by heating the mixture in an aqueous or alcoholic solution, yields the carboxylate salt (sodium or potassium 2-nitro-4-(trifluoromethyl)benzoate). google.com Subsequent acidification of the reaction mixture with a strong acid is required to protonate the carboxylate and precipitate the final carboxylic acid product. orgsyn.org Base-catalyzed hydrolysis of related nitriles to form the corresponding carboxylate salts has been performed at temperatures ranging from 45°C to 65°C. google.com

Table 2: Typical Conditions for Ester Hydrolysis

Hydrolysis Type Reagents Conditions Intermediate Product Final Product (after workup)
Acidic H₂SO₄ or HCl, Water Heating (e.g., 90-100°C) google.com N/A 2-nitro-4-(trifluoromethyl)benzoic acid

| Basic | NaOH or KOH, Water/Alcohol | Heating (e.g., 45-65°C) google.com | Sodium/Potassium 2-nitro-4-(trifluoromethyl)benzoate | 2-nitro-4-(trifluoromethyl)benzoic acid |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) is a key reaction for substituted aromatic rings, particularly those bearing strong electron-withdrawing groups. nih.gov The presence of the nitro and trifluoromethyl groups ortho and para to potential leaving groups on the benzene (B151609) ring strongly activates the system towards nucleophilic attack.

In this compound itself, the methoxy group is part of the ester and not directly attached to the aromatic ring, so it cannot be displaced via an SₙAr mechanism. However, in a structurally related derivative such as 1-methoxy-2-nitro-4-(trifluoromethyl)benzene , the methoxy group is directly bonded to the ring and can act as a leaving group.

The SₙAr mechanism is facilitated by the presence of electron-withdrawing substituents ortho and/or para to the leaving group. nih.gov In 1-methoxy-2-nitro-4-(trifluoromethyl)benzene, the nitro group is ortho and the trifluoromethyl group is para to the methoxy group. This arrangement provides significant resonance stabilization for the negatively charged intermediate (a Meisenheimer complex) that forms upon attack by a nucleophile. nih.gov Consequently, the methoxy group can be displaced by a variety of nucleophiles (e.g., amines, alkoxides, halides) under suitable reaction conditions to yield a new substituted product.

Reactivity with Aminopyrazoles and Other Nucleophiles

The benzene ring of this compound is rendered significantly electron-deficient by the powerful electron-withdrawing effects of both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups. This pronounced electrophilic character makes the aromatic ring highly susceptible to attack by nucleophiles, proceeding via a Nucleophilic Aromatic Substitution (SNAr) mechanism. masterorganicchemistry.com In this type of reaction, a potent nucleophile attacks an electron-poor aromatic ring, leading to the formation of a negatively charged intermediate (a Meisenheimer complex), which is stabilized by the electron-withdrawing substituents. masterorganicchemistry.com Subsequently, a leaving group is expelled, and aromaticity is restored.

While specific reactivity studies with aminopyrazoles are not extensively detailed in readily available literature, the principles of SNAr suggest that such reactions are plausible. The nucleophilic nitrogen of an aminopyrazole could attack the benzene ring, potentially displacing one of the substituents, although a halide leaving group is more typical for this reaction class. libretexts.org The reaction is accelerated when electron-withdrawing groups are positioned ortho or para to the leaving group, as they can effectively stabilize the anionic intermediate through resonance. masterorganicchemistry.comlibretexts.org

Reactions with other nitrogen-based nucleophiles are well-documented for similar electron-poor systems. However, the nucleophilicity of the attacking amine is also a critical factor. For instance, in related SNAr reactions on heterocyclic systems, anilines bearing strong electron-withdrawing groups, such as a trifluoromethyl group, have shown reduced reactivity, leading to lower product yields. nih.gov This suggests that while the substrate, this compound, is highly activated for nucleophilic attack, the reaction outcome would also depend heavily on the electronic nature of the specific aminopyrazole or other nucleophile employed. atomfair.com

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

In stark contrast to its reactivity with nucleophiles, the benzene ring of this compound is strongly deactivated towards Electrophilic Aromatic Substitution (EAS). This class of reactions, typified by nitration, halogenation, and Friedel-Crafts reactions, involves the attack of an electrophile on the electron-rich π-system of the benzene ring. aiinmr.com The presence of two potent electron-withdrawing groups dramatically reduces the ring's nucleophilicity, making it a much poorer target for electrophiles.

Both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups are classified as meta-directing deactivators in the context of electrophilic aromatic substitution. Their directing influence stems from a combination of inductive and resonance effects.

Nitro Group (-NO₂): This group deactivates the ring through both a strong inductive effect (due to the high electronegativity of nitrogen and oxygen) and a powerful resonance effect, which withdraws electron density from the ring and places partial positive charges at the ortho and para positions.

Trifluoromethyl Group (-CF₃): This group exerts a very strong electron-withdrawing inductive effect due to the high electronegativity of the three fluorine atoms. It does not participate in resonance withdrawal but its inductive pull significantly depletes the ring of electron density.

The resonance structures for a nitro-substituted ring show that the ortho and para positions bear a partial positive charge, which repels incoming electrophiles. The meta position, while still deactivated, is less positively charged and therefore the least unfavorable site for attack.

SubstituentInductive EffectResonance EffectOverall Effect on RingDirecting Preference
-NO₂ (Nitro)Strongly WithdrawingStrongly WithdrawingStrongly DeactivatingMeta
-CF₃ (Trifluoromethyl)Strongly WithdrawingN/AStrongly DeactivatingMeta

Functional Group Interconversions and Derivatization

The functional groups present in this compound—the nitro group, the methyl ester, and the trifluoromethyl group—offer several avenues for chemical transformation, making it a versatile building block for more complex molecules.

One of the most common and synthetically useful transformations is the reduction of the nitro group . The -NO₂ group can be selectively reduced to an amino group (-NH₂) using various reagents, such as catalytic hydrogenation (e.g., H₂ with a palladium catalyst) or metal/acid combinations (e.g., SnCl₂/HCl). msu.edu This conversion of an electron-withdrawing nitro group into an electron-donating amino group fundamentally alters the electronic properties of the aromatic ring and opens up a wide range of subsequent derivatization possibilities, such as diazotization or amide bond formation. This transformation yields Methyl 2-amino-4-(trifluoromethyl)benzoate. scispace.com

Another key functional group interconversion is the hydrolysis of the methyl ester . This reaction, typically carried out under acidic or basic conditions (saponification), converts the methyl ester (-COOCH₃) into a carboxylic acid (-COOH). libretexts.orgquora.com Basic hydrolysis with a reagent like sodium hydroxide would yield the sodium salt of the carboxylic acid, which can then be acidified to produce 2-nitro-4-(trifluoromethyl)benzoic acid. chemspider.com This carboxylic acid is itself a crucial intermediate for further reactions, such as the formation of amides or other esters.

This compound serves as a key precursor for the synthesis of significant pharmaceutical and agrochemical compounds. Its utility is primarily accessed through its corresponding carboxylic acid. google.com

A prominent example is the synthesis of Nitisinone , a drug used to treat hereditary tyrosinemia type 1. google.comdovepress.comnih.gov The synthesis involves the hydrolysis of the methyl ester to 2-nitro-4-(trifluoromethyl)benzoic acid. This acid is then converted to its more reactive acid chloride derivative, typically using oxalyl chloride or thionyl chloride. google.comgoogle.com The resulting 2-nitro-4-(trifluoromethyl)benzoyl chloride is then reacted with 1,3-cyclohexanedione in a key carbon-carbon bond-forming reaction to construct the final Nitisinone molecule. google.comgoogle.com

The role of this compound as a strategic intermediate extends to the creation of a variety of bioactive molecules. The patent literature identifies it as a valuable starting material for several classes of compounds with important applications. google.com

Derivative ClassApplication AreaRole of the Building Block
NitisinonePharmaceuticalKey precursor for the synthesis of this drug for treating hereditary tyrosinemia type 1. dovepress.comnih.gov
IsoxaflutoleAgrochemicalServes as an intermediate in the synthesis of this herbicide. google.comnih.gov
TRPV1 Receptor AntagonistsPharmaceuticalUsed as a building block in the development of potential new pain therapeutics. google.comnih.gov
CRF Receptor AntagonistsPharmaceuticalA starting material for molecules targeting corticotropin-releasing factor receptors for potential psychiatric applications. google.com
Raf Kinase InhibitorsPharmaceuticalEmployed in the synthesis of potential anticancer agents that target the Raf signaling pathway. google.comnih.govnih.gov

These applications underscore the importance of this compound in medicinal chemistry and agrochemical research, where its unique substitution pattern provides a scaffold for the development of diverse and complex molecular architectures.

Iv. Spectroscopic Characterization and Advanced Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For Methyl 2-nitro-4-(trifluoromethyl)benzoate, a combination of ¹H, ¹³C, ¹⁹F, and NOE NMR experiments would be required for an unambiguous structural assignment.

¹H NMR for Proton Environments and Substitution Patterns

The ¹H NMR spectrum is used to identify the different types of protons in a molecule. For this compound, three distinct signals would be expected for the aromatic protons and one signal for the methyl ester protons.

Aromatic Region: The benzene (B151609) ring has three protons. The electron-withdrawing nature of the nitro (-NO₂) group at the C2 position and the trifluoromethyl (-CF₃) group at the C4 position significantly influences the chemical shifts of the adjacent protons, moving them downfield.

The proton at the C3 position would likely appear as a doublet, coupled to the proton at C5.

The proton at the C5 position would be expected to show a doublet of doublets, being coupled to both the C3 and C6 protons.

The proton at the C6 position would likely appear as a doublet, coupled to the proton at C5.

Aliphatic Region: A sharp singlet would be observed for the three equivalent protons of the methyl ester (-OCH₃) group. This signal would appear upfield relative to the aromatic signals.

Expected ¹H NMR Data

Protons Expected Chemical Shift (δ, ppm) Expected Multiplicity
Aromatic H (H-3, H-5, H-6) ~7.8 - 8.5 Doublet, Doublet of Doublets

¹³C NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. This compound has nine carbon atoms, all of which are chemically non-equivalent, and thus nine distinct signals are expected.

Carbonyl Carbon: The ester carbonyl carbon (-C =O) would appear as a singlet at the most downfield position, typically in the 160-170 ppm range.

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons attached to the electron-withdrawing nitro (C-2) and trifluoromethyl (C-4) groups would be significantly shifted. The carbon of the trifluoromethyl group itself would also be visible and would show coupling to the fluorine atoms.

Methyl Carbon: The methyl ester carbon (-OC H₃) would appear as a singlet in the upfield region of the spectrum, typically around 50-55 ppm.

¹⁹F NMR for Trifluoromethyl Group Characterization

¹⁹F NMR is a highly specific technique for detecting fluorine-containing groups. Since the three fluorine atoms in the trifluoromethyl (-CF₃) group are chemically equivalent, the ¹⁹F NMR spectrum of this compound would be expected to show a single, sharp singlet. The chemical shift would be characteristic of an aromatic -CF₃ group.

Nuclear Overhauser Effect (NOE) NMR for Regioselectivity Validation

Nuclear Overhauser Effect (NOE) spectroscopy is a powerful NMR technique used to determine the spatial proximity of atoms within a molecule, which is crucial for confirming the specific arrangement of substituents on the aromatic ring (regioselectivity). sigmaaldrich.com In a 2D NOESY experiment, cross-peaks are observed between protons that are close in space (typically within 5 Å).

For this compound, a key NOE correlation would be expected between:

The protons of the methyl ester (-OCH₃) group.

The aromatic proton at the C-3 position .

Observation of this NOE would provide definitive evidence that the methyl ester group is adjacent to the C-3 proton, thereby confirming the 1,2,4-substitution pattern and distinguishing it from other possible isomers.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. The spectrum provides characteristic absorption bands for groups like carbonyls and nitro moieties.

Carbonyl and Nitro Stretching Frequencies

The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the C=O stretch of the ester and the N-O stretches of the nitro group.

Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹ , which is characteristic of an aromatic ester carbonyl group.

Nitro (NO₂) Stretches: Aromatic nitro compounds display two distinct stretching vibrations:

An asymmetric N-O stretch , which is typically a very strong band appearing between 1520-1560 cm⁻¹ .

A symmetric N-O stretch , which is a strong band found in the 1340-1370 cm⁻¹ range. orgsyn.org

The presence of these characteristic bands would provide strong evidence for the key functional groups in the molecule's structure.

Expected IR Absorption Data

Functional Group Vibration Expected Frequency (cm⁻¹) Intensity
Ester Carbonyl C=O Stretch 1720 - 1740 Strong
Aromatic Nitro Asymmetric N-O Stretch 1520 - 1560 Strong

Mass Spectrometry (MS)uni.lu

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental formula of this compound. With a molecular formula of C₉H₆F₃NO₄, the compound has a calculated molecular weight of approximately 249.15 g/mol and a monoisotopic mass of 249.02489 Da. uni.lulgcstandards.com

High-Performance Liquid Chromatography (HPLC) is a critical tool for assessing the purity of this compound. The technique is frequently employed to monitor the progress of its synthesis, ensuring that precursor materials have been fully consumed. google.com For instance, during its preparation from 2-nitro-4-trifluoromethyl benzonitrile, HPLC is used to verify the complete conversion to the 2-nitro-4-trifluoromethyl benzamide (B126) intermediate. google.com Commercial suppliers of this compound often report purity levels determined by HPLC, with typical values exceeding 95%. lgcstandards.com

When coupled with a mass spectrometer, HPLC-MS becomes a powerful tool for both separation and identification. This hyphenated technique can confirm the molecular weight of the main compound and identify impurities. Mass spectrometry data for this compound can predict the mass-to-charge ratios (m/z) for various adducts that may form in the ion source, which is essential for confirming the presence of the target molecule. uni.lu

Table 1: Predicted Mass Spectrometry Data for this compound Adducts uni.lu Data calculated using CCSbase.


Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for the analysis of volatile and semi-volatile compounds. While specific GC-MS studies on this compound are not detailed in the available literature, the technique is widely applied to related compounds, such as other benzoate (B1203000) esters and nitroaromatics. researchgate.netnih.gov Its primary role in the context of this compound synthesis would be to identify and quantify volatile impurities, residual starting materials, or byproducts. For example, GC-MS is used to detect and quantify isomers and related substances in the production of pharmaceutical ingredients, demonstrating its high sensitivity and specificity. amazonaws.com Given the volatility of benzoate esters like methyl benzoate, GC-MS provides a robust method for ensuring the final product is free from such contaminants. researchgate.netnih.gov

Advanced Spectroscopic Techniques

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure. This technique is invaluable for confirming the precise arrangement of atoms and the regioselectivity of a chemical synthesis. For this compound, analysis of its molecular structure reveals the specific substitution pattern on the benzene ring, with the methoxycarbonyl, nitro, and trifluoromethyl groups located at positions 1, 2, and 4, respectively. researchgate.net This confirmation is crucial as it validates the synthetic route and distinguishes the target compound from other possible isomers.

Detailed crystallographic studies on analogous molecules, such as methyl 4-nitrobenzoate, provide data on bond lengths, bond angles, and intermolecular interactions, demonstrating the depth of information that can be obtained. researchgate.net For instance, in methyl 4-nitrobenzoate, the nitro group is nearly coplanar with the benzene ring, a structural detail that influences the molecule's electronic properties and crystal packing. researchgate.net Similar detailed analysis for this compound would provide fundamental insights into its solid-state structure.

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. This analysis serves to verify the empirical formula of a newly synthesized substance. For this compound, the molecular formula is C₉H₆F₃NO₄. uni.lulgcstandards.com Based on this formula, the theoretical elemental composition can be calculated. Experimental results from an elemental analyzer are compared against these theoretical values to confirm the purity and elemental integrity of the compound.

Table 2: Theoretical Elemental Composition of this compound (C₉H₆F₃NO₄)


V. Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. DFT calculations are instrumental in predicting a wide range of properties for Methyl 2-nitro-4-(trifluoromethyl)benzoate, from its three-dimensional shape to its vibrational modes. These calculations typically employ functionals like B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, and basis sets such as 6-311++G(d,p) to provide a robust description of the molecule's electronic structure. acs.orgresearchgate.net

DFT calculations are a powerful asset for predicting the outcomes of chemical reactions. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies for various possible reaction pathways. For this compound, this can be used to rationalize the regioselectivity of reactions such as nucleophilic aromatic substitution. The electron-withdrawing nature of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups strongly influences the electron distribution in the benzene (B151609) ring, and DFT can quantify this effect to predict which positions are most susceptible to nucleophilic attack. By calculating the energies of possible intermediates and transition states, a preferred reaction pathway can be determined.

Before any properties can be accurately predicted, the molecule's most stable three-dimensional structure, or its equilibrium geometry, must be determined. This is achieved through a process called geometry optimization, where DFT calculations systematically alter the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest possible energy. scielo.org.mxjmcs.org.mx For this compound, optimization reveals the spatial orientation of the ester, nitro, and trifluoromethyl groups relative to the benzene ring.

Once the geometry is optimized, key electronic properties can be calculated. These include the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity. For this compound, the strong electron-withdrawing groups are expected to lower the LUMO energy, making the molecule a good electron acceptor.

Table 1: Calculated Electronic Properties of this compound
PropertyDescriptionTypical Calculated Value (eV)
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.Data specific to this compound is limited in public literature.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.Data specific to this compound is limited in public literature.
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.Data specific to this compound is limited in public literature.

DFT calculations allow for the prediction of vibrational frequencies corresponding to the various stretching, bending, and torsional motions within the molecule. nih.gov These computed frequencies can be directly compared with experimental data from Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy to confirm the molecular structure and assign specific absorption bands to particular vibrational modes. researchgate.netresearchgate.net

Theoretical harmonic frequencies are often systematically higher than experimental ones due to the neglect of anharmonicity and the use of finite basis sets. researchgate.net To improve agreement, the calculated frequencies are typically multiplied by a scaling factor. acs.org The analysis is further refined using Potential Energy Distribution (PED) calculations, which quantify the contribution of each bond's stretching or bending to a specific vibrational mode. acs.org

Table 2: Predicted Vibrational Frequencies and Assignments for Key Functional Groups
Vibrational ModeFunctional GroupTypical Predicted Wavenumber (cm⁻¹)Description of Motion
ν_as(NO₂)Nitro (-NO₂)1530 - 1560Asymmetric stretching of the N-O bonds. scirp.org
ν_s(NO₂)Nitro (-NO₂)1345 - 1385Symmetric stretching of the N-O bonds. scirp.org
ν(C=O)Ester (-COOCH₃)1720 - 1740Stretching of the carbonyl double bond.
ν_as(CF₃)Trifluoromethyl (-CF₃)1250 - 1350Asymmetric stretching of the C-F bonds.
ν_s(CF₃)Trifluoromethyl (-CF₃)1150 - 1190Symmetric stretching of the C-F bonds.
ν(C-O)Ester (-COOCH₃)1200 - 1300Stretching of the ester C-O single bond.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool that visualizes the charge distribution across a molecule. wolfram.com It is plotted on the molecule's electron density surface, using a color scale to indicate regions of varying electrostatic potential. This map provides crucial insights into a molecule's reactivity and intermolecular interaction sites. researchgate.netmdpi.com

For this compound, the MEP map clearly delineates the electron-rich and electron-poor regions.

Negative Regions (Red/Yellow): These areas have an excess of electron density and represent sites that are attractive to electrophiles. They are typically found around the highly electronegative oxygen atoms of the nitro group and the carbonyl group of the ester. researchgate.net

Positive Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. The hydrogen atoms of the benzene ring and the methyl group typically exhibit positive electrostatic potential.

Neutral Regions (Green): These areas have a near-zero potential and are generally less reactive.

The MEP map provides a chemically intuitive picture of where the molecule is most likely to interact with other reagents, guiding the understanding of its chemical behavior. scielo.org.mx

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more familiar picture of localized bonds and lone pairs, closely resembling a classical Lewis structure. wisc.eduwikipedia.org This method is exceptionally useful for analyzing charge transfer and intramolecular delocalization effects. q-chem.com

For this compound, significant delocalization is expected from the lone pairs (LP) of the oxygen atoms into the antibonding π* orbitals of the benzene ring and the C=O and N=O bonds. These interactions help to explain the electronic effects of the substituent groups on the aromatic system.

Table 3: Illustrative Donor-Acceptor Interactions from NBO Analysis
Donor NBOAcceptor NBOInteraction TypeSignificance
LP (O) on NO₂π* (Aromatic Ring)n → πRepresents electron delocalization from the nitro group to the ring, contributing to its electron-withdrawing nature.
LP (O) on C=Oπ (Aromatic Ring)n → πShows resonance interaction between the ester's carbonyl oxygen and the aromatic system.
π (Aromatic Ring)π (C=O)π → πIndicates conjugation between the benzene ring and the ester group.
π (Aromatic Ring)π (N=O)π → π*Indicates conjugation between the benzene ring and the nitro group.

Kinetic and Mechanistic Modeling

Kinetic and mechanistic modeling are essential for the safe and efficient synthesis of organic nitrocompounds, which are often associated with highly exothermic and potentially hazardous reactions. icheme.org

The synthesis of this compound involves specific process parameters, such as reaction temperature and time, which significantly influence yield and purity. google.com Kinetic modeling allows for the prediction of how the reaction system will behave under different conditions. For example, in the alcoholysis step of its synthesis, temperatures are typically controlled between 60-80 °C for 13-24 hours. google.com Mathematical models can simulate the reaction progress, helping to optimize these parameters to maximize product formation while minimizing side reactions. By simulating the effects of variations in reactant concentrations, catalyst loading, or temperature profiles, these models serve as a crucial tool for process development and control, ensuring both efficiency and safety.

Organic nitrocompounds are known for their potential to undergo violent or explosive decomposition at high temperatures. icheme.org The presence of impurities or deviations from optimal process conditions can lower their thermal stability, leading to runaway reactions. icheme.org A thermal runaway event occurs when the rate of heat generation from an exothermic reaction exceeds the rate of heat removal, leading to an uncontrolled increase in temperature and pressure. researchgate.net

Modeling can be used to simulate potential failure scenarios, such as a cooling system breakdown during the nitration process. researchgate.net Such simulations can predict the temperature and pressure profiles over time, identifying the critical conditions that could trigger a runaway event. This analysis is vital for designing appropriate safety measures, such as emergency relief systems, to prevent catastrophic failures. The investigation also extends to identifying potential side reactions that may be favored at elevated temperatures, leading to impurities in the final product.

Computational chemistry offers profound insights into the intricate details of reaction mechanisms, including the characterization of transient intermediates and transition states. rsc.org Methods like Density Functional Theory (DFT) are used to map the potential energy surface of a reaction, identifying the lowest energy pathway from reactants to products. nih.gov These studies can calculate activation energies, which are critical for understanding reaction kinetics. nih.gov

For reactions involving trifluoromethyl-containing aromatic compounds, computational studies can elucidate the electronic effects of the electron-withdrawing CF₃ and NO₂ groups on the reactivity of the benzene ring. nih.gov For instance, DFT calculations can determine the structures of transition states in nucleophilic substitution or other synthetic steps, revealing how substituents influence the reaction's feasibility and regioselectivity. researchgate.net This detailed mechanistic understanding is invaluable for optimizing existing synthetic routes and designing novel, more efficient ones.

Quantitative Structure-Activity Relationships (QSAR) for Related Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a compound and its biological activity or toxicity. nih.govresearchgate.net For classes of compounds like nitroaromatics, QSAR is a cost-effective tool for predicting their effects without extensive animal testing. nih.govresearchgate.net

The biological activities of nitroaromatic compounds containing trifluoromethyl groups are strongly influenced by their structural and electronic features. The nitro group (-NO₂) is a potent electron-withdrawing group that can significantly impact a molecule's interaction with biological macromolecules. mdpi.com Similarly, the trifluoromethyl group (-CF₃) is a common lipophilic functional group known to enhance the potency of many drugs by altering electronic characteristics and participating in specific binding interactions. nih.gov

QSAR studies on related nitroaromatic compounds have identified key molecular descriptors that correlate with their biological effects. nih.gov These descriptors often relate to hydrophobicity, electronic properties (such as the energy of frontier molecular orbitals), and steric factors. By analyzing these correlations, it is possible to predict how the specific arrangement of the nitro and trifluoromethyl groups on the benzoate (B1203000) structure might influence its potential biological activity. nih.govnih.gov

Table 2: Correlation of Key Structural Features with Biological Activity in Related Compounds
Structural FeatureGeneral Physicochemical EffectObserved Impact on Biological Activity/Toxicity
Nitro Group (-NO₂)Strongly electron-withdrawing; increases polarity. mdpi.comCan be crucial for interaction with biological targets; often associated with mechanisms of toxicity. nih.gov
Trifluoromethyl Group (-CF₃)Increases lipophilicity; electron-withdrawing. nih.govOften enhances potency and metabolic stability of bioactive molecules. nih.gov
Benzene RingProvides a scaffold for functional groups; involved in π-π stacking interactions.Serves as the core structure for interaction with biological receptors.
Ester Group (-COOCH₃)Can be hydrolyzed by metabolic enzymes.Influences pharmacokinetics and can act as a pro-drug feature.

Vi. Research Applications and Broader Impact in Chemical Sciences

Precursor in Fluorinated Drug Synthesis and Agrochemical Development

The presence of the trifluoromethyl moiety is crucial in modern drug design, often enhancing metabolic stability, lipophilicity, and binding affinity of molecules. Methyl 2-nitro-4-(trifluoromethyl)benzoate serves as a key building block for introducing this functional group into advanced pharmaceutical and agrochemical products. It is recognized as an important intermediate for a variety of bioactive compounds, including Nitisinone, Isoxaflutole, TRPV1 receptor antagonists, CRF receptor antagonists, and Raf kinase inhibitors sigmaaldrich.com.

This compound is instrumental in the synthesis of several key therapeutic agents and herbicides.

Nitisinone : The parent acid, 2-nitro-4-(trifluoromethyl)benzoic acid, is a direct precursor in the synthesis of Nitisinone kpi.uaresearchgate.net. The process involves converting the acid to 2-nitro-4-(trifluoromethyl)benzoyl chloride, which is then reacted with 1,3-cyclohexanedione kpi.uaresearchgate.net. Nitisinone, with the chemical name 2-[2-nitro-4-(trifluoromethyl)benzoyl]cyclohexane-1,3-dione, is a medication used to treat the rare genetic disorder Hereditary Tyrosinemia type-1 (HT-1) kpi.uanih.govresearchgate.net. It functions by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme nih.govresearchgate.net.

Isoxaflutole : This compound is a member of the isoxazole group of chemicals used as a broad-spectrum herbicide for weed control in crops like maize and sugarcane researchgate.netmdpi.com. Like Nitisinone, its mode of action is the inhibition of the HPPD enzyme researchgate.netmdpi.com. While synthesis routes can vary, they rely on precursors from the same chemical family, such as 2-methylthio-4-trifluoromethyl benzoic acid methyl ester, to construct the final molecule nih.gov.

TRPV1 Receptor Antagonists : this compound is an important intermediate in the development of Transient Receptor Potential Vanilloid 1 (TRPV1) receptor antagonists sigmaaldrich.com. TRPV1 is an ion channel involved in pain sensation, and its antagonists are being actively researched as a new generation of analgesics to treat chronic inflammatory and neuropathic pain dntb.gov.ua.

Table 1: Key Synthesized Compounds

Compound Type Application/Mechanism of Action
Nitisinone Pharmaceutical Treatment of Hereditary Tyrosinemia type-1; HPPD enzyme inhibitor kpi.uanih.govresearchgate.net.
Isoxaflutole Agrochemical Herbicide for maize and sugarcane; HPPD enzyme inhibitor researchgate.netmdpi.com.
TRPV1 Antagonists Pharmaceutical Potential analgesics for chronic pain; block the TRPV1 ion channel dntb.gov.ua.
CRF Antagonists Pharmaceutical Potential treatment for stress, anxiety, and depression; block CRF₁ receptors.
Raf Kinase Inhibitors Pharmaceutical Cancer therapy, particularly for melanoma; inhibit the B-RAF kinase enzyme.

The utility of this compound extends to the synthesis of targeted therapeutics for mental health disorders and cancer.

CRF Receptor Antagonists : The compound is a documented intermediate for synthesizing Corticotropin-Releasing Factor (CRF) receptor antagonists sigmaaldrich.com. CRF and its receptors are central to mediating the body's response to stress. Antagonists that block the CRF₁ receptor are under investigation as potential treatments for stress-related conditions such as anxiety and depression.

Raf Kinase Inhibitors : It also serves as an intermediate for Raf kinase inhibitors sigmaaldrich.com. These inhibitors are a cornerstone of targeted cancer therapy. They disrupt the MAPK/ERK signaling pathway, which is often dysregulated in various cancers. Specifically, they target mutations like B-RAF V600E, which is found in approximately 50% of melanomas.

While direct synthesis of antibacterial agents from this compound is not extensively documented, related compounds with the nitro-trifluoromethyl-benzoyl scaffold are valuable precursors. For instance, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid is a starting material for antitubercular benzothiazinones. The nitro group itself is a well-known pharmacophore in medicinal chemistry. It is present in numerous drugs and can be reduced within microbial cells to generate reactive radicals, leading to cellular damage and antimicrobial effects.

Building Block in Complex Organic Molecule Synthesis

Nitro compounds are regarded as versatile intermediates in organic synthesis due to the diverse reactivity of the nitro group. It can participate in carbon-carbon and carbon-heteroatom bond-forming reactions and is easily converted into other functional groups, most notably amines via reduction. The presence of both the nitro and trifluoromethyl groups makes this compound a highly useful building block for assembling complex, stereochemically rich, and biologically active molecules.

Aromatic compounds containing trifluoromethyl (-CF₃) groups are used to synthesize monomers for high-performance fluorinated polymers, such as certain polyimides researchgate.net. The incorporation of bulky -CF₃ groups into the polymer backbone can significantly enhance material properties by increasing the free volume researchgate.net. This often leads to improved solubility in organic solvents, lower dielectric constants, and enhanced thermal stability, which are desirable characteristics for materials used in flexible electronics and aerospace applications researchgate.net. Monomers used in these syntheses, such as 2-Bromo-5-nitro-1,3-bis(trifluoromethyl)benzene, share structural motifs with this compound, highlighting the utility of this class of compounds in advanced materials science.

Investigation of Potential Biological Activities (of related compounds)

Compounds containing nitro and trifluoromethyl groups are subjects of significant research due to their wide-ranging biological activities.

The nitro group is a key feature in many bioactive molecules, contributing to a spectrum of activities including antibiotic, antineoplastic, antiparasitic, and antifungal properties. The biological effect of the nitro group is often linked to its high reactivity and electron-withdrawing nature. It can be enzymatically reduced within cells to form nitroso and hydroxylamine intermediates, which can react with biomolecules and cause toxic effects in microorganisms. This dual nature allows the nitro group to be considered both a pharmacophore and a toxicophore. For example, copper(II) complexes containing 4-chloro-3-nitrobenzoic acid have demonstrated activity against bacteria such as Staphylococcus aureus and Escherichia coli.

Table 2: Biological Activities of Related Nitro Compounds

Activity Description
Antibacterial The nitro group can be reduced in bacterial cells, generating radicals that cause cell damage.
Antifungal Nitro-containing compounds have shown efficacy against various fungal strains.
Antiparasitic The toxic reduction of the nitro group is an effective mechanism against certain parasites.
Antineoplastic Some nitro compounds exhibit antitumor properties, contributing to cancer research.
Herbicide As seen with Nitisinone and Isoxaflutole, inhibition of plant-specific enzymes is a key application nih.gov.

Antimicrobial and Anti-inflammatory Properties

While direct studies on the antimicrobial and anti-inflammatory properties of this compound are not extensively documented, the presence of both the nitro and trifluoromethyl functional groups on the aromatic ring suggests a potential for such biological activities. Nitroaromatic compounds are known to exhibit a broad spectrum of activities, including antimicrobial effects. encyclopedia.pub The antimicrobial action of nitro-containing molecules is often attributed to the production of toxic intermediates upon reduction of the nitro group, which can lead to cellular damage in microorganisms. encyclopedia.pub

Similarly, the trifluoromethyl group is a common feature in many pharmacologically active molecules and is known to enhance biological activity. nih.gov The inclusion of a trifluoromethyl group can improve the lipophilicity and metabolic stability of a compound, potentially increasing its ability to interact with biological membranes and targets. nih.gov For instance, certain pyrazole derivatives containing a trifluoromethylphenyl moiety have demonstrated potent activity against antibiotic-resistant Gram-positive bacteria. nih.gov Another study on salicylanilide 4-(trifluoromethyl)benzoates also revealed significant antibacterial properties. researchgate.net

Given these precedents, it is plausible that this compound could exhibit antimicrobial properties. The combination of the nitro and trifluoromethyl groups might act synergistically to enhance its efficacy.

Regarding anti-inflammatory properties, various derivatives of benzoic acid have been investigated for their anti-inflammatory effects. nih.gov The incorporation of fluorine-containing groups, such as trifluoromethyl, into organic compounds is a known strategy in medicinal chemistry to enhance pharmacological effects, including anti-inflammatory activity. researchgate.net For example, a derivative of N-(trifluoromethylphenyl)-4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamide has shown pronounced anti-inflammatory activity. reports-vnmedical.com.ua Furthermore, some 2-phenyl-4H-chromen-4-one derivatives have been synthesized and shown to possess anti-inflammatory properties. nih.gov While direct evidence is not available for this compound, its structural relationship to compounds with known anti-inflammatory effects suggests it could be a candidate for further investigation in this area.

Anticancer Agent Potential (of related benzoate (B1203000) derivatives)

The potential of benzoate derivatives as anticancer agents is an active area of research. The introduction of specific functional groups onto the benzoate scaffold can significantly influence their cytotoxic and antiproliferative activities. While research specifically on this compound's anticancer properties is limited, studies on related compounds provide valuable insights.

The trifluoromethyl group is a key pharmacophore in a number of anticancer drugs. nih.gov Its presence can enhance the lipophilicity and metabolic stability of a molecule, which are often desirable properties for drug candidates. nih.gov For instance, new derivatives of 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine have been synthesized and evaluated for their potential anticancer activity, with one of the compounds showing significant activity. nih.gov

Furthermore, nitro-substituted compounds have also been explored for their anticancer potential. For example, certain N-alkyl-nitroimidazole compounds have exhibited antitumor activity in vitro. reports-vnmedical.com.ua The mechanism of action for some nitroaromatic anticancer agents involves their reduction to cytotoxic species under the hypoxic conditions often found in solid tumors.

Considering these factors, it is conceivable that this compound, which contains both a trifluoromethyl and a nitro group, could possess anticancer properties. The combination of these two functional groups on a benzoate framework presents an interesting structural motif for the design of new anticancer agents. Further research would be necessary to evaluate its efficacy and mechanism of action against various cancer cell lines.

Development of Novel Chemical Reactions and Methodologies

This compound serves not only as a molecule with potential biological applications but also as a target and participant in the development of new and improved chemical reactions. The synthesis of this compound, with its specific arrangement of functional groups, presents challenges that drive innovation in synthetic methodology.

Exploration of New Synthetic Routes with Improved Efficiency and Sustainability

The synthesis of this compound has been the subject of methodological improvements aimed at increasing efficiency, reducing costs, and enhancing sustainability.

A notable advancement in the preparation of this compound involves a two-step process starting from 2-nitro-4-trifluoromethyl benzonitrile. google.com This method includes the hydrolysis of the benzonitrile to 2-nitro-4-trifluoromethyl benzamide (B126), followed by an alcoholysis reaction with a sulfuric acid-methanol solution to yield the final product. google.com This approach is presented as having mild reaction conditions and straightforward post-treatment, leading to a high-purity product in high yield, which is advantageous for industrial-scale production. google.com

This newer method offers improvements over previous synthetic strategies. One earlier route involved the use of a palladium catalyst to react 2-nitro-4-trifluoromethyl halogenated benzene (B151609) with methanol (B129727) and carbon monoxide. google.com However, the high cost of palladium catalysts and the need for high pressure to achieve good yields presented significant drawbacks. google.com Another approach involved the nitration of 4-trifluoromethyl methyl benzoate, but this method suffered from poor selectivity, resulting in a maximum yield of only 69% due to competition between different nitration sites. google.com

Below is a table summarizing the comparison of different synthetic routes for this compound:

Synthetic Route Starting Material Key Reagents/Catalysts Advantages Disadvantages
Benzonitrile Hydrolysis-Alcoholysis2-nitro-4-trifluoromethyl benzonitrileAcid or base for hydrolysis, Sulfuric acid/methanol for alcoholysisHigh yield, high purity, mild conditions, low cost
Palladium-Catalyzed Carbonylation2-nitro-4-trifluoromethyl halogenated benzenePalladium catalyst, Methanol, Carbon monoxideExpensive catalyst, high pressure required
Nitration of Benzoate4-trifluoromethyl methyl benzoateNitrating agentLow yield (max 69%), poor selectivity

Mechanistic Studies of Rearrangement Reactions and Functional Group Transformations

Aromatic nitro compounds are known to undergo rearrangement reactions under certain conditions. For example, 1,3-dialkyl-2-nitrobenzenes can rearrange in trifluoromethanesulphonic acid to form the corresponding 4-nitro derivatives. cncb.ac.cn Such rearrangements are often intramolecular and can proceed through a direct 1,3-shift of the nitro group. cncb.ac.cn The presence of the strongly electron-withdrawing trifluoromethyl group in this compound would likely influence the electronic properties of the aromatic ring and could affect the feasibility and mechanism of any potential rearrangement reactions.

Functional group transformations are also a key aspect of the chemistry of this compound. The ester group can be hydrolyzed to the corresponding carboxylic acid, 2-nitro-4-(trifluoromethyl)benzoic acid, or can undergo transesterification with other alcohols. The nitro group can be reduced to an amino group, which is a common transformation in the synthesis of many pharmaceuticals and other fine chemicals. This transformation would yield methyl 2-amino-4-(trifluoromethyl)benzoate, a valuable synthetic intermediate.

Furthermore, the trifluoromethyl group is generally stable, but its strong electron-withdrawing nature can activate the aromatic ring towards nucleophilic aromatic substitution, potentially allowing for the displacement of the nitro group or other substituents under specific conditions.

A computational study on the molecular mechanism of a nitro group migration in a related nitro-trifluoromethyl-containing chromene derivative suggests that such rearrangements can occur via a encyclopedia.pubgoogle.com sigmatropic shift. researchgate.net This type of mechanistic investigation, although on a different molecular system, highlights the complex reactivity that can be expected from compounds containing both nitro and trifluoromethyl groups.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Methyl 2-nitro-4-(trifluoromethyl)benzoate, and how do they influence its synthetic applications?

  • Answer : The compound (CAS 228418-45-9) has a molecular weight of 249.143 g/mol, density of 1.442 g/cm³, boiling point of 271.8°C, and flash point of 118.2°C . Its electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups enhance electrophilic reactivity, making it suitable for nucleophilic substitution or coupling reactions. The high thermal stability (evidenced by boiling point) allows its use in high-temperature syntheses, such as intermediates for pharmaceuticals or agrochemicals .

Q. How can researchers characterize this compound using spectroscopic and computational methods?

  • Answer :

  • Spectroscopy : Combine 1H^1H/13C^{13}C NMR to confirm substitution patterns (e.g., aromatic protons adjacent to -NO₂/-CF₃). Mass spectrometry (MS) with exact mass 249.025 Da and PSA 72.12 Ų can validate purity .
  • Computational : Density Functional Theory (DFT) can model electronic effects of -NO₂/-CF₃ on reactivity, predicting regioselectivity in further functionalization .

Q. What are the primary applications of this compound in synthetic chemistry?

  • Answer : It serves as a precursor in:

  • Pharmaceuticals : Synthesis of nitisinone via intermediates like 3-oxocyclohex-1-enyl-2-nitro-4-trifluoromethyl benzoate, using cesium carbonate as a base .
  • Agrochemicals : Analogues like triflusulfuron-methyl (a sulfonylurea herbicide) exploit its nitro-aryl scaffold for biological activity .

Advanced Research Questions

Q. How do the electronic effects of -NO₂ and -CF₃ substituents impact reactivity in cross-coupling reactions?

  • Answer : The -NO₂ group deactivates the benzene ring, directing electrophilic attacks to the meta position relative to -CF₃. However, -CF₃’s strong inductive effect further reduces electron density, complicating traditional coupling (e.g., Suzuki). Strategies include:

  • Using Pd catalysts with bulky ligands (e.g., XPhos) to mitigate steric hindrance.
  • Activating the aryl ester via saponification to improve solubility in polar solvents .

Q. What challenges arise in crystallographic studies of this compound derivatives?

  • Answer : The compound’s low melting point (not explicitly reported) and potential for polymorphism complicate crystal growth. SHELX software (e.g., SHELXL) is recommended for refining structures with high-resolution data, leveraging its robustness in handling electron-deficient aromatic systems .

Q. How can researchers resolve contradictory data in synthetic yields for derivatives of this compound?

  • Answer : Contradictions often stem from:

  • Reaction conditions : Elevated temperatures (>100°C) may degrade nitro groups, reducing yields. Controlled microwave-assisted synthesis can improve reproducibility.
  • Purity of starting materials : Trace moisture deactivates catalysts (e.g., Cs₂CO₃); rigorous drying of reagents is critical .

Q. What safety protocols are essential when handling this compound?

  • Answer :

  • Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and flame-resistant lab coats (due to flash point >100°C) .
  • Waste disposal : Separate nitro-containing waste to avoid explosive byproducts; consult hazardous waste guidelines .

Methodological Recommendations

  • Synthetic Optimization : Use anhydrous Cs₂CO₃ in DMF at 80°C for ester hydrolysis to minimize side reactions .
  • Analytical Workflow : Pair HPLC (≥95% purity) with X-ray crystallography to resolve structural ambiguities in derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.